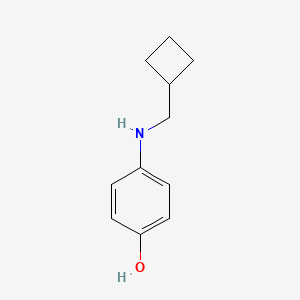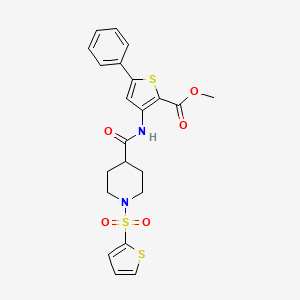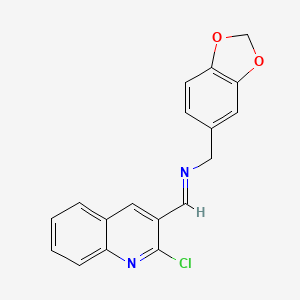
N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chloroquinolin-3-yl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chloroquinolin-3-yl)methanimine, commonly known as MQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of MQ is not fully understood, but it is believed to involve the inhibition of various cellular pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. MQ has also been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
MQ has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis and autophagy, and reduction of amyloid-beta aggregation. MQ has also been found to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MQ in lab experiments is its broad spectrum of activity against various diseases. MQ is also relatively easy to synthesize and has low toxicity. However, one of the limitations of using MQ is its poor solubility, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on MQ, including the development of more efficient synthesis methods, the optimization of dosing and administration strategies, and the investigation of its potential therapeutic applications in other diseases, such as Parkinson's disease and Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of MQ and its potential side effects.
In conclusion, MQ is a chemical compound that has shown significant potential for therapeutic applications in various diseases. Its broad spectrum of activity, ease of synthesis, and low toxicity make it a promising candidate for further research and development.
Synthesis Methods
MQ can be synthesized by a three-step process involving the reaction of 2-chloro-3-formylquinoline with 1,3-benzodioxole in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride, and finally, the reaction of the reduced intermediate with ammonium acetate.
Scientific Research Applications
MQ has been extensively studied for its potential therapeutic applications in various diseases, including cancer, malaria, and Alzheimer's disease. In cancer research, MQ has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and autophagy. In malaria research, MQ has been found to be effective against drug-resistant strains of Plasmodium falciparum. In Alzheimer's disease research, MQ has been shown to reduce amyloid-beta aggregation and improve cognitive function.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chloroquinolin-3-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O2/c19-18-14(8-13-3-1-2-4-15(13)21-18)10-20-9-12-5-6-16-17(7-12)23-11-22-16/h1-8,10H,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVANTYHTSZWJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN=CC3=CC4=CC=CC=C4N=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chloroquinolin-3-yl)methanimine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-sulfonamide](/img/structure/B2502021.png)
![2-{2-[2-(2-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}hydrazino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2502022.png)
![N-(4-ethylphenyl)-N-(3-methoxybenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2502023.png)

![Tert-butyl 5-hydroxyspiro[chromane-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2502025.png)
![(4-((3-fluorobenzyl)thio)-2-(3-fluorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2502026.png)
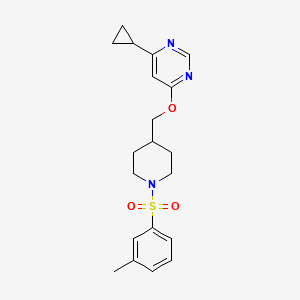
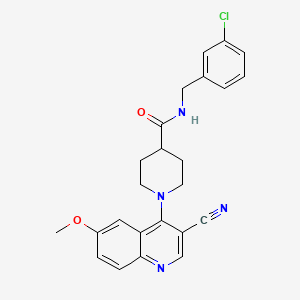
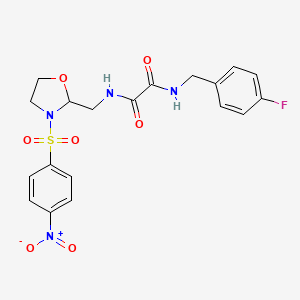
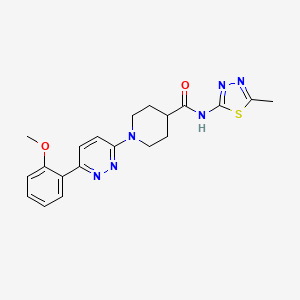
![2-Isobutoxy-3-[(2-isopropylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2502037.png)
![5-{Thieno[3,2-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2502039.png)
